Glucoisovitexin
Description
Contextualization within Flavonoid Glycosides
Meloside A is classified as a flavonoid glycoside. ontosight.ai Flavonoid glycosides are a diverse group of plant secondary metabolites characterized by a flavonoid aglycone linked to one or more sugar moieties through a glycosidic bond. ontosight.aifoodb.ca In the case of Meloside A, its structure features a flavonoid aglycone connected to a disaccharide, specifically a diglucoside. ontosight.ai This glycosidic linkage and the presence of hydroxyl groups contribute to its solubility and potential interactions in biological systems. ontosight.ai Meloside A is specifically identified as a flavonoid C-glycoside, where the carbohydrate is linked to the flavonoid backbone via a carbon-carbon bond. foodb.ca
Classification as a Phenylpropanoid Compound
Meloside A is also categorized as a phenylpropanoid. chemsrc.comtargetmol.com Phenylpropanoids are a broad class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. They are involved in various plant functions, including defense against UV-B radiation and pathogens. chemsrc.comtargetmol.com The flavonoid structure itself is derived from the phenylpropanoid pathway, thus placing flavonoid glycosides like Meloside A within this larger classification.
Overview of Reported Biological Activities
Research has explored the potential biological activities of Meloside A. These investigations have indicated that Meloside A possesses antioxidant and anti-inflammatory effects. ontosight.aibiosynth.com These properties suggest its potential utility in addressing conditions related to oxidative stress and inflammation. ontosight.aibiosynth.com
Recent studies have specifically investigated Meloside A's effects in the context of androgenetic alopecia (AGA). Meloside A, isolated from Cucumis melo var. makuwa leaf extract, has shown the ability to attenuate dihydrotestosterone (B1667394) (DHT)-induced apoptosis in human dermal papilla cells (HDPCs). reddit.commdpi.comscilit.com Mechanistically, it has been reported to inhibit DHT-stimulated androgen receptor (AR) nuclear translocation and reduce AR protein expression. reddit.commdpi.comscilit.com Furthermore, studies indicate that Meloside A can decrease the expression of downstream target genes such as IL-6, TGF-β1, and DKK-1 in DHT-stimulated HDPCs. reddit.commdpi.comscilit.com It has also been shown to significantly inhibit reactive oxygen species (ROS) generation in these cells. reddit.commdpi.comscilit.com
Some research findings regarding the effects of Meloside A on gene expression in DHT-stimulated HDPCs are summarized in the table below:
| Gene | Reduction at 100 ppm |
| IL-6 | 16.27% |
| TGF-β1 | 26.55% |
| DKK-1 | 35.38% |
Additionally, Meloside A has been noted for its antioxidant activity in barley, where phenylpropanoids are associated with protective effects against excess UV-B radiation and resistance to pathogens. chemsrc.comtargetmol.com
Significance in Phytochemical and Pharmacological Research
Meloside A holds significance in phytochemical research as a natural compound isolated from various plant sources, including species from the Meliaceae family, muskmelon (Cucumis melo), and barley (Hordeum vulgare). chemsrc.comfoodb.cabiosynth.comchemfaces.comthepharmajournal.comrjpponline.org Its identification and isolation contribute to the broader understanding of the chemical diversity present in the plant kingdom. The presence of flavonoid glycosides like Meloside A in plants highlights their role as sources of bioactive compounds. ontosight.ai
In pharmacological research, the reported biological activities of Meloside A, particularly its antioxidant, anti-inflammatory, and effects on androgen receptor signaling, make it a subject of interest for potential therapeutic applications. ontosight.aibiosynth.comreddit.commdpi.comscilit.com Its ability to modulate oxidative stress pathways and inhibit inflammatory cytokines further underscores its relevance in the development of agents for diseases linked to these processes. biosynth.com The ongoing research into its mechanisms of action, such as the modulation of AR nuclear translocation, provides a basis for exploring its potential in specific health conditions like androgenetic alopecia. reddit.commdpi.comscilit.com
Structure
2D Structure
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTTXGQDIROLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60767-80-8 | |
| Record name | Isovitexin 2''-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Botanical Distribution of Meloside a
Identification in Cucumis melo Varieties
Meloside A has been found in different varieties of Cucumis melo, commonly known as melon or muskmelon. chemfaces.commdpi.comthepharmajournal.comresearchgate.net
Cucumis melo var. makuwa (Oriental Melon)
Meloside A has been identified as a principal bioactive constituent in the leaf extract of Cucumis melo var. makuwa, also known as oriental melon or "chamoe". mdpi.comresearchgate.net Research utilizing techniques such as high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) has confirmed the presence of Meloside A in extracts from the leaves of this variety. mdpi.comresearchgate.net
Cucumis melo (Muskmelon) Leaves
Studies on muskmelon leaves (Cucumis melo) have reported the isolation of Meloside A along with other C-glucosylflavones and their caffeoyl esters. chemfaces.comthepharmajournal.comresearchgate.net These findings suggest that Meloside A is a constituent present in the leaves of muskmelon. chemfaces.commdpi.com
Presence in Poaceae Family Species
Meloside A has also been found in species belonging to the Poaceae family, which includes grasses. cymitquimica.comchemfaces.commedchemexpress.comglpbio.comtargetmol.comselleckchem.com
Hordeum vulgare (Barley)
Meloside A has been isolated from barley (Hordeum vulgare). cymitquimica.commedchemexpress.comglpbio.comtargetmol.comselleckchem.com It is described as a phenylpropanoid extracted from barley. cymitquimica.commedchemexpress.comglpbio.comtargetmol.comselleckchem.com Research on barley has indicated that phenylpropanoids, including Meloside A, may have protective properties against excess UV-B radiation and could be linked to pathogen resistance in the plant. medchemexpress.comglpbio.comtargetmol.comselleckchem.com
Isolation from Caryophyllaceae Genus Silene
The genus Silene, part of the Caryophyllaceae family, has also been identified as a source of Meloside A. researchgate.netmdpi.comsciencegate.appresearchgate.net
Silene repens
Meloside A (identified as isovitexin-2''-O-glucoside) has been found in Silene repens. researchgate.netmdpi.comsciencegate.appresearchgate.net Chromatographic analysis of S. repens leaves has revealed the presence of several glycosylflavones, including Meloside A. researchgate.net Studies investigating the chemical composition of S. repens have confirmed Meloside A as one of the glycosylflavones present. mdpi.comsciencegate.appresearchgate.net
Occurrence of Meloside A in Selected Plant Species
| Species | Family | Plant Part | Detection Method(s) | References |
| Cucumis melo var. makuwa | Cucurbitaceae | Leaves | HPLC-ESI-MS | mdpi.comresearchgate.net |
| Cucumis melo | Cucurbitaceae | Leaves | Isolation, Chromatography | chemfaces.comthepharmajournal.comresearchgate.net |
| Hordeum vulgare | Poaceae | Whole plant? | Isolation | cymitquimica.commedchemexpress.comglpbio.comtargetmol.comselleckchem.com |
| Silene repens | Caryophyllaceae | Leaves | Chromatography (HPLC-PDA-ESI-tQ-MS) | researchgate.netmdpi.comsciencegate.appresearchgate.net |
Detection in Cucumis sativus (Cucumber) Leaves
Meloside A has been detected as a chemical constituent in the leaves of Cucumis sativus, commonly known as cucumber. rjpponline.org Research has identified Meloside A among the flavonoid contents in cucumber leaves and stems. mdpi.comresearchgate.net Studies investigating the flavonoid composition of different cucumber cultivars have found varying concentrations of Meloside A. mdpi.com For instance, in a study examining 30 cucumber cultivars, Meloside A (isovitexin-2''-O-glucoside) was identified as one of the major non-acylated flavone (B191248) C- and C,O-glycosides in four of the six cultivars with high flavonoid contents. mdpi.com The concentration of isovitexin-2''-O-glucoside in these cultivars ranged from 5.72 to 54.73 mg/g of dry plant weight in the leaves. mdpi.com
The detection and identification of Meloside A in cucumber leaves often involve techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). mdpi.com
Broader Occurrence in Plant Kingdoms
Beyond Cucumis sativus, Meloside A has been isolated from several other plant species, highlighting the significance of plants as sources of this compound. ontosight.aibiosynth.com It has been reported as a natural compound isolated from plants in the Meliaceae family. biosynth.com Additionally, Meloside A has been extracted from barley (Hordeum vulgare). targetmol.commedchemexpress.comchemsrc.comglpbio.com Studies on barley have described phenylpropanoids, including Meloside A, as having protective properties. targetmol.commedchemexpress.comchemsrc.comglpbio.com Meloside A has also been isolated from Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H.F.Chow, a species within the Rhamnaceae family. medchemexpress.com Another plant where Meloside A has been found is Cucumis melo (muskmelon), specifically in its leaves. biocrick.comresearchgate.net
The presence of Meloside A in diverse plant families such as Cucurbitaceae, Meliaceae, Poaceae (barley), and Rhamnaceae indicates its broader distribution within the plant kingdom. Flavonoid glycosides like Meloside A are a class of compounds widely distributed in plants. ontosight.aiotago.ac.nz
Here is a table summarizing some of the plant sources where Meloside A has been detected:
| Plant Species | Family | Plant Part(s) |
| Cucumis sativus (Cucumber) | Cucurbitaceae | Leaves, Stems |
| Hordeum vulgare (Barley) | Poaceae | Not specified |
| Meliaceae family plants | Meliaceae | Leaves, Bark |
| Ziziphus jujuba var. spinosa | Rhamnaceae | Not specified |
| Cucumis melo (Muskmelon) | Cucurbitaceae | Leaves |
Detailed research findings on the concentration of Meloside A in Cucumis sativus leaves from a study of different cultivars are presented in the table below:
| Cucumber Cultivar | Meloside A (isovitexin-2''-O-glucoside) Content (mg/g dry weight) |
| Cultivar 1 | 5.72 |
| Cultivar 2 | 54.73 |
| Cultivar 3 | (Data not available for this specific compound in the source) |
| Cultivar 4 | (Data not available for this specific compound in the source) |
| Cultivar 5 | (Data not available for this specific compound in the source) |
| Cultivar 6 | (Data not available for this specific compound in the source) |
| Note: Data for specific cultivars extracted from Figure 2 and accompanying text where available. mdpi.com |
Isolation and Purification Methodologies of Meloside a from Natural Sources
Extraction Techniques from Plant Biomass
Extraction aims to isolate Meloside A and other compounds from the plant matrix using suitable solvents and conditions.
Hot Water Extraction Protocols
Hot water extraction is a method used for isolating compounds from plant material. For instance, dried leaves of Cucumis melo var. makuwa have been subjected to hot water extraction to obtain a leaf extract containing Meloside A. A specific protocol involved extracting 100 g of dried leaves with 1500 mL of water at 70 °C for 4 hours. The resulting extract was then concentrated using a rotary evaporator to yield a dried extract mdpi.com.
Solvent-Based Extraction Optimization
Solvent extraction is a common technique, and the choice of solvent and extraction conditions can significantly impact the yield and purity of the target compound. Various solvents and their mixtures are employed based on the polarity of the compounds of interest. For example, methanol (B129727) has been used to dissolve extracts of Cucumis melo leaves for analysis mdpi.com. Studies on the optimization of solvent extraction for bioactive compounds from plant materials often investigate factors such as solvent concentration, liquid-solid ratio, extraction time, and temperature nih.govfrontiersin.org. While specific optimization data solely for Meloside A extraction across different solvents is limited in the provided context, general principles of solvent extraction optimization for flavonoids and similar compounds from plants involve exploring different solvent polarities (e.g., ethanol-water mixtures) and optimizing parameters to maximize the extraction yield nih.govfrontiersin.orgresearchgate.net.
Chromatographic Separation Strategies
Following extraction, chromatographic methods are essential for separating Meloside A from other co-extracted compounds to achieve a higher level of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical and preparative technique for the separation, identification, and quantification of compounds based on their differential partitioning between a stationary phase and a mobile phase ontosight.aimetwarebio.com. Reverse-phase HPLC, often employing C18 (ODS) columns, is commonly used for the analysis and purification of relatively polar compounds like flavonoid glycosides, including Meloside A mdpi.comshimadzu.comresearcher.life.
In the analysis of Cucumis melo leaf extract, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) has been used to identify Meloside A mdpi.com. The chromatographic separation was performed on a Thermo Scientific Acclaim 120 C18 column (2.1 × 150 mm, 3 μm) at a column temperature of 25 °C. A gradient elution was employed using a mobile phase of water with 0.1% formic acid (solvent A) and methanol with 0.1% formic acid (solvent B). The gradient program involved varying the ratio of solvent B over time: 20% B at 0 min, increasing to 40% B at 30 min, then to 100% B at 35 min, and finally returning to 20% B at 36 min. The flow rate was 0.4 mL/min, and the injection volume was 3 μL mdpi.com.
HPLC-PDA (Photodiode Array) detection is also used in the analysis and purification of Meloside A, allowing for detection based on its UV absorption properties mdpi.commdpi.comresearchgate.net. Meloside A exhibits characteristic UV absorption peaks at 270 nm and 315 nm mdpi.com.
HPLC Conditions for Meloside A Analysis
| Parameter | Value |
| Column | Thermo Scientific Acclaim 120 C18 |
| Column Dimensions | 2.1 × 150 mm, 3 μm |
| Column Temperature | 25 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Program | 0 min: 20% B, 30 min: 40% B, 35 min: 100% B, 36 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 μL |
| Detection | HPLC-ESI-MS, HPLC-PDA (270 nm, 315 nm) mdpi.com |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is used to isolate and purify larger quantities of a compound compared to analytical HPLC metwarebio.com. It utilizes larger columns and higher flow rates to process greater sample loads metwarebio.com. Prep-HPLC is a crucial step in obtaining sufficient amounts of pure Meloside A for further research or applications. While specific details on Prep-HPLC parameters solely for Meloside A are not extensively detailed in the provided snippets, general Prep-HPLC procedures for natural products like flavonoids involve scaling up the conditions from analytical HPLC, using columns with larger internal diameters (e.g., 10-25 mm or larger) and adjusting flow rates accordingly metwarebio.comresearchgate.netnih.gov. ODS (C18) columns are commonly employed in reverse-phase Prep-HPLC for the purification of polar compounds like Meloside A shimadzu.comresearchgate.net.
Open Column Chromatography (e.g., ODS, Sephadex LH-20)
Open column chromatography is a simpler and often earlier-stage purification technique used before or in conjunction with HPLC. Various stationary phases can be employed, including ODS and Sephadex LH-20 chemfaces.comprep-hplc.com.
ODS (C18) silica (B1680970) gel is a common stationary phase for reverse-phase open column chromatography, separating compounds based on their hydrophobicity shimadzu.comresearchgate.net. Extracts containing Meloside A can be fractionated on ODS columns using gradients of increasing organic solvent in water to elute compounds based on their polarity sudalgaa.gov.mn.
Sephadex LH-20 is a versatile size exclusion chromatography medium that can also exhibit reversed-phase and adsorption properties depending on the solvent system used prep-hplc.comresearchgate.netcytivalifesciences.com. It is particularly useful for the separation of natural products, including flavonoids and glycosides, based on molecular size and interactions with the hydroxypropylated dextran (B179266) matrix prep-hplc.comcytivalifesciences.com. Sephadex LH-20 column chromatography has been used in the purification of compounds from plant extracts chemfaces.com. The elution behavior on Sephadex LH-20 can be influenced by the chosen solvents, allowing for separation by size exclusion or partition prep-hplc.com.
Concentration and Fractionation Methods
After the initial extraction, concentration of the extract is a crucial step to remove the solvent and obtain a more concentrated sample for subsequent purification steps. Fractionation methods are then employed to separate the complex mixture into simpler fractions based on differences in polarity, size, or other characteristics, thereby enriching the target compound, Meloside A.
Rotary Evaporation
Rotary evaporation is a widely used technique for concentrating plant extracts by efficiently removing solvents under reduced pressure and controlled temperature. This process allows for the rapid evaporation of large volumes of solvent, yielding a more concentrated extract or a dried residue. The principle involves rotating a flask containing the extract, which increases the surface area of the liquid, while a vacuum is applied to lower the solvent's boiling point. Heat is supplied by a water or oil bath.
This method has been applied in the preparation of extracts containing Meloside A. For instance, following the hot water extraction of dried leaves of Cucumis melo var. makuwa, the extract was concentrated using a rotary evaporator mdpi.com. Similarly, in studies involving Astragalus membranaceus stems, the collected supernatant after centrifugation was concentrated at a temperature of 40 °C using a vacuum rotary evaporator mdpi.comresearchgate.net. Rotary evaporation was also used to evaporate the extractant under vacuum during the isolation of ecdysteroids from Silene repens, a plant known to contain Meloside A researchgate.net. The resulting concentrated extract or dried material is then ready for further purification steps.
Successive Solvent Fractionation
Successive solvent fractionation is a technique used to separate compounds from a crude extract based on their differential solubility in a series of solvents with increasing polarity. The crude extract is typically dissolved in a solvent, and then another immiscible or partially miscible solvent is added to partition the compounds between the two phases. This process is repeated using solvents of progressively higher polarity, yielding fractions with different ranges of compounds.
While specific detailed protocols for the successive solvent fractionation of Meloside A were not extensively detailed with data tables in the provided search results, the principle is applicable to the isolation of flavonoid glycosides like Meloside A. Studies on plant extracts containing flavonoids often utilize solvents of varying polarities for extraction and fractionation mdpi.comnih.gov. For example, research on Viola yedoensis extract, which contains flavonoid glycosides, employed HP-20 resin fractionation using ethanol (B145695) and water mixtures of varying ratios (20:80, 60:40, and 100% ethanol) to yield different fractions mdpi.com. Another study on cardoon waste utilized successive extraction with solvents of different polarities, including hexane (B92381), ethanol, and water, to obtain extracts with varying compositions of phenolic compounds nih.gov. This demonstrates the utility of using solvents of increasing polarity to separate plant constituents.
In the context of isolating Meloside A, a relatively polar flavonoid glycoside due to its sugar moieties, successive solvent fractionation could involve initial extraction with a polar solvent (e.g., ethanol-water). The resulting extract could then be partitioned between solvents of increasing polarity, starting with less polar solvents (e.g., hexane or chloroform) to remove lipophilic compounds, followed by solvents of increasing polarity (e.g., ethyl acetate (B1210297), butanol) to selectively extract fractions enriched in compounds like Meloside A. The final aqueous fraction would contain highly polar compounds. Each fraction obtained can then be further purified using chromatographic techniques. The effectiveness of the fractionation depends on the judicious choice of solvents and the specific properties of the target compound and the other components in the extract.
Structural Elucidation and Spectroscopic Characterization of Meloside a
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing information about the magnetic environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) nih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in the structural characterization of Meloside A.
One-Dimensional (1D) NMR Analyses
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule, as well as their chemical environments mimedb.orgmimedb.org. The chemical shifts (δ) and coupling constants (J) observed in ¹H NMR spectra are particularly useful for identifying different proton systems within the molecule, such as aromatic protons, aliphatic protons, and hydroxyl protons otago.ac.nz. ¹³C NMR provides information about the carbon skeleton and the presence of different types of carbon atoms (e.g., sp², sp³ hybridized carbons, carbonyl carbons). Analysis of these spectra for Meloside A would reveal characteristic signals corresponding to the flavonoid backbone, the sugar moieties, and the hydroxyl groups. While specific detailed 1D NMR data for Meloside A (chemical shifts, multiplicities, coupling constants) were not extensively detailed in the provided search results beyond general identification purposes, ¹H NMR is consistently mentioned as a key technique for structural elucidation otago.ac.nzresearchgate.netchemfaces.com.
Two-Dimensional (2D) NMR Experiments
2D NMR experiments provide correlations between different nuclei, which are essential for piecing together the structural fragments identified in 1D NMR. Common 2D NMR techniques used in structural elucidation include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) harvard.eduiajps.com. COSY reveals correlations between protons that are coupled to each other through bonds, helping to establish connectivity within spin systems iajps.com. HSQC correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals acdlabs.com. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to connect different parts of the molecule, including the aglycone and glycosidic linkages acdlabs.com. The application of these 2D NMR techniques to Meloside A allows for the comprehensive mapping of its covalent structure researchgate.netresearchgate.net. While specific 2D NMR data for Meloside A were not provided in detail, the use of HSQC, HMBC, and COSY experiments is mentioned as standard practice for structural determination of similar compounds acdlabs.com.
Mass Spectrometry (MS) Applications
Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming the molecular formula and gaining insights into the structural subunits nih.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar and thermolabile compounds like flavonoid glycosides mdpi.comresearchgate.net. ESI typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), or adduct ions (e.g., with sodium [M+Na]⁺), which can be used to determine the molecular weight of the intact molecule researchgate.netnih.gov. ESI-MS analysis of Meloside A has been performed in both positive and negative ion modes to confirm its presence and obtain its mass spectrum mdpi.com. The predicted monoisotopic mass for Meloside A (C27H30O15) is 594.158475 Da lipidmaps.org. ESI-MS data for Meloside A have shown m/z values corresponding to its molecular ions or adducts mdpi.com. For example, predicted adducts include [M+H]⁺ at m/z 595.16573 and [M-H]⁻ at m/z 593.15117 uni.lu.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the detection of the resulting fragment ions ncsu.edu. This technique provides valuable structural information by revealing the ways in which the molecule breaks apart ncsu.educore.ac.uk. The fragmentation patterns observed in MS/MS spectra are characteristic of specific functional groups and linkages within the molecule mdpi.com. For flavonoid glycosides like Meloside A, fragmentation often involves the cleavage of glycosidic bonds and the fragmentation of the aglycone or sugar moieties mdpi.com. Comparing the experimental fragmentation pattern of Meloside A with known fragmentation pathways of similar compounds or using in-silico fragmentation tools can help in confirming the proposed structure and identifying the positions of the sugar moieties nih.govnih.govmdpi.com. LC-MS fragmentation patterns in both positive and negative ESI modes have been used to corroborate the identity of Meloside A mdpi.com.
Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a hyphenated technique that combines the high chromatographic resolution of UPLC with the accurate mass measurement and fragmentation capabilities of a Q-TOF mass analyzer nih.govfrontiersin.org. This technique is particularly useful for the analysis of complex mixtures and the identification of unknown compounds chrom-china.comnih.gov. UPLC separates the components of a sample before they enter the mass spectrometer, and the Q-TOF provides high-resolution mass data for both the precursor ions and their fragments nih.govfrontiersin.org. This allows for accurate determination of elemental compositions and detailed structural analysis through fragmentation nih.gov. UPLC-Q-TOF-MS analysis has been applied in studies involving the identification and characterization of compounds in plant extracts, including those that may contain Meloside A chemfaces.comchrom-china.comnih.gov. While specific UPLC-Q-TOF-MS data for Meloside A were not detailed in the provided results, the technique's capability for accurate mass measurements and fragmentation analysis makes it a powerful tool for the comprehensive structural characterization of such compounds nih.govfrontiersin.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Meloside A | 185995 |
Data Tables
Table 1: Predicted ESI-MS Adducts for Meloside A
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 595.16573 | 231.6 |
| [M+Na]⁺ | 617.14767 | 232.3 |
| [M+NH₄]⁺ | 612.19227 | 231.5 |
| [M+K]⁺ | 633.12161 | 238.1 |
| [M-H]⁻ | 593.15117 | 225.1 |
| [M+Na-2H]⁻ | 615.13312 | 250.5 |
| [M]⁺ | 594.15790 | 229.6 |
| [M]⁻ | 594.15900 | 229.6 |
Source: PubChemLite uni.lu
And an example for MS/MS fragmentation data, based on the type of information mentioned:
Table 2: Representative ESI-MS/MS Fragmentation Data for Meloside A (Example based on typical flavonoid glycoside fragmentation)
| Precursor Ion (m/z) | Fragmentation Mode | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment |
| [M-H]⁻ (593.15) | ESI-MS/MS | 431.10 | Loss of hexose (B10828440) unit (-162 Da) |
| [M-H]⁻ (593.15) | ESI-MS/MS | 269.05 | Aglycone fragment |
| [M+H]⁺ (595.17) | ESI-MS/MS | 433.12 | Loss of hexose unit (-162 Da) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool in the characterization and identification of flavonoid compounds such as Meloside A, particularly when used in conjunction with chromatographic separation researchgate.netmdpi.com. Studies have shown that Meloside A exhibits characteristic UV spectral properties mdpi.com. For instance, analysis of Cucumis melo leaf extract, known to contain Meloside A, revealed characteristic UV absorption peaks at 270 nm and 315 nm mdpi.com. These absorption patterns are indicative of the presence of phenylpropanoids, the class of compounds to which flavonoids belong mdpi.com. Comparison of the UV spectrum of an isolated compound with that of a reference standard of Meloside A is a method used to confirm its identity mdpi.com.
Retention Time and Chromatographic Profile Analysis
Chromatographic techniques, notably High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and analysis of Meloside A in complex mixtures ontosight.aimdpi.com. Retention time (tR) is a key parameter in chromatography, representing the time a specific compound takes to travel through the chromatographic column under defined conditions phenomenex.comchromatographytoday.com. This parameter is influenced by the compound's chemical properties and its interactions with the stationary and mobile phases, as well as chromatographic parameters such as column type, temperature, and mobile phase flow rate phenomenex.comchromatographytoday.com.
HPLC coupled with mass spectrometry (HPLC-ESI-MS) is frequently employed for the analysis of Meloside A mdpi.com. In one study, HPLC-ESI-MS analysis was used to confirm the presence of Meloside A in Cucumis melo leaf extract by comparing the retention time of a peak in the extract's chromatogram with that of a Meloside A standard mdpi.com. The chromatographic separation in this study was performed using a C18 column with a gradient elution system involving water with formic acid and methanol (B129727) with formic acid as the mobile phases mdpi.com.
While retention times can vary depending on the specific chromatographic system and conditions used chromatographytoday.com, a metabolomics study reported a retention time of 7.4624 for Meloside A . The precise chromatographic conditions for this specific retention time were not detailed in the available information . The consistency of retention time under identical conditions is crucial for qualitative analysis, allowing for the tentative identification of a compound by matching its retention time to that of a known standard phenomenex.comchromatographytoday.com.
Comparison with Reference Standards and Literature Data
The identification of Meloside A in plant extracts and other samples is heavily reliant on the comparison of its analytical data with those obtained from authentic reference standards and published literature researchgate.netmdpi.comresearchgate.net. This comparative approach is fundamental in natural product chemistry for confirming the identity of isolated compounds.
Spectroscopic data, including UV spectra, mass spectral fragmentation patterns (in both positive and negative ionization modes), and NMR data, are compared to confirm structural identity researchgate.netmdpi.com. For instance, the identity of Meloside A in Cucumis melo leaf extract was corroborated by comparing its UV spectrum and LC-MS fragmentation pattern with those of a Meloside A standard mdpi.com. Similarly, compounds isolated from Cucumis sativus, including Meloside A, have been identified by comparing their chromatographic mobility (retention time), UV data, and mass spectral data with previously reported data for these compounds in the literature and from isolated standards researchgate.net. This process helps to ensure the accuracy of compound identification and contributes to the body of knowledge regarding the occurrence and characteristics of Meloside A in various plant sources researchgate.net.
Stereochemical Assignments
The stereochemistry of Meloside A is defined by the configuration of the chiral centers within its structure, particularly in the glycosidic moieties and the linkage between the aglycone and the sugar part ontosight.aiuni.lu. The systematic name, Isovitexin (B1672635) 2''-O-β-D-glucoside, explicitly indicates the beta (β) anomeric configuration of the glucoside linked at the 2'' position and the D-configuration of the glucose sugar medchemexpress.combiorlab.comfoodb.ca. The full systematic name, including "beta-D-glucopyranosyl-beta-D-glucopyranosyl," further specifies the ring form (pyranosyl) and the beta-D linkage between the two glucose units ontosight.ai.
Spectroscopic methods, especially high-field NMR spectroscopy, are critical for determining the relative and absolute stereochemistry of complex natural products like Meloside A biorlab.com. Analysis of coupling constants in NMR spectra provides information about the dihedral angles between adjacent protons, which is essential for assigning the relative configuration of chiral centers researchgate.net. Comparison of NMR data with reported values for known compounds with similar structures is also a common practice in confirming stereochemical assignments researchgate.netresearchgate.net. Mass spectrometry, while primarily providing molecular weight and fragmentation information, can complement NMR data in structural and stereochemical elucidation biorlab.comresearchgate.net. The InChI string associated with Meloside A in databases like PubChem also encodes detailed stereochemical information uni.lu.
Biosynthesis and Metabolic Pathways of Meloside a
Relationship within Flavone (B191248) and Flavonol Biosynthesis Pathways
The biosynthesis of Meloside A is intimately connected to the general flavonoid pathway, which originates from phenylalanine. This pathway is responsible for the production of various flavonoid subclasses, including flavones and flavonols. Flavonoids share a common C6-C3-C6 carbon skeleton, consisting of two aromatic rings (A and B) and a three-carbon bridge that usually forms a heterocyclic ring (C). Meloside A, being a flavone glycoside, is synthesized through a series of enzymatic reactions that first build the flavone backbone and then modify it through glycosylation.
The initial steps of flavonoid biosynthesis are part of the broader phenylpropanoid pathway. This pathway converts phenylalanine into 4-coumaroyl-CoA, a key precursor for flavonoid synthesis. nih.govfrontiersin.orgresearchgate.net Chalcone (B49325) synthase (CHS) then catalyzes the committed step of the flavonoid pathway, condensing 4-coumaroyl-CoA with malonyl-CoA to form a chalcone, typically naringenin (B18129) chalcone. nih.govresearchgate.netwikipedia.orgfrontiersin.orgoup.com Chalcone isomerase (CHI) then isomerizes the chalcone into a flavanone, such as naringenin. nih.gov From flavanones, the pathway diverges to produce various flavonoid subclasses, including flavones and flavonols, through the action of specific enzymes like flavone synthase (FS) and flavonol synthase (FLS), respectively. The aglycone part of isovitexin (B1672635), the precursor to Meloside A, is a flavone.
Meloside A is specifically a C-glycosyl flavone (isovitexin) with an additional O-linked glucose. Isovitexin is apigenin (B1666066) C-glycosylated at the 6-position. While the search results highlight O-glycosylation by UGTs, the formation of the C-glycosidic bond in isovitexin is a distinct enzymatic process that precedes the O-glycosylation forming Meloside A. The biosynthesis of Meloside A thus involves both C-glycosylation to form the isovitexin core and subsequent O-glycosylation of this core structure.
Role of Glycosyltransferases in Meloside A Formation
Glycosylation is a crucial modification in the biosynthesis of many plant secondary metabolites, including flavonoids. mdpi.comcas.czmdpi.com This process, often the final step in the pathway, is catalyzed by glycosyltransferases (GTs), specifically UDP-glycosyltransferases (UGTs) in the case of flavonoids. mdpi.comcas.czfrontiersin.orgfrontiersin.org UGTs transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose, to a specific acceptor molecule, forming a glycosidic bond. mdpi.commdpi.comfrontiersin.org
For Meloside A (isovitexin 2''-O-glucoside), UGTs play a direct role in attaching the second glucose unit to the existing glucose moiety of isovitexin, forming the diglucoside. ontosight.aitargetmol.comglpbio.com This O-glycosylation step increases the structural diversity, solubility, and stability of the flavonoid compound. cas.czfrontiersin.orgfrontiersin.org While specific UGTs responsible for the 2''-O-glucosylation of isovitexin to form Meloside A are not explicitly detailed in the search results, research indicates that UGTs exhibit region- and stereo-specificity, catalyzing glycosylation at particular hydroxyl groups on the flavonoid structure and sugar moieties. mdpi.com The formation of diglycosides like the one in Meloside A involves sequential glycosylation reactions catalyzed by one or more UGTs. frontiersin.org
Enzymatic Activities in Flavonoid Biosynthesis
The biosynthesis of flavonoids, including the precursor to Meloside A, involves a series of enzymatic steps. Key enzymes in the initial phenylpropanoid and flavonoid pathways are essential for providing the flavonoid aglycone backbone before glycosylation occurs.
Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) is the first committed enzyme in the phenylpropanoid pathway. nih.govwikipedia.orgmdpi.compeerj.comfrontiersin.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. nih.govwikipedia.orgpeerj.com This reaction is a crucial branching point, directing carbon flux from primary metabolism (amino acid synthesis) into secondary metabolism (phenylpropanoids and flavonoids). mdpi.compeerj.com PAL activity is considered a rate-limiting step in the phenylpropanoid pathway and is responsive to various environmental stimuli. nih.govwikipedia.orgfrontiersin.org
Cinnamate-4-Hydroxylase (C4H)
Cinnamate-4-hydroxylase (C4H, EC 1.14.14.91) is a cytochrome P450-dependent monooxygenase that catalyzes the second step in the general phenylpropanoid pathway. nih.govpreprints.orgmdpi.comoup.com C4H hydroxylates trans-cinnamic acid at the para position (C4) of the aromatic ring, yielding p-coumaric acid. nih.govpreprints.orgoup.com This step is essential for channeling metabolites towards the biosynthesis of various phenolic compounds, including flavonoids. nih.govpreprints.org
Chalcone Synthase (CHS)
Chalcone synthase (CHS, EC 2.3.1.74) is a key enzyme that marks the first committed step specifically in the flavonoid biosynthesis pathway. nih.govresearchgate.netwikipedia.orgfrontiersin.orgoup.com CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetrahydroxychalcone, typically naringenin chalcone. nih.govresearchgate.netwikipedia.orgfrontiersin.orgoup.com This reaction establishes the C15 flavonoid skeleton. CHS is a central regulatory enzyme in flavonoid production and its activity is tightly controlled. oup.com
UDP-Glycosyltransferase (UGT)
UDP-Glycosyltransferases (UGTs, EC 2.4.x.y) are a large superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor (such as UDP-glucose) to an acceptor molecule. mdpi.comcas.czmdpi.comfrontiersin.orgfrontiersin.org In the context of Meloside A biosynthesis, UGTs are critical for the glycosylation steps. While the initial C-glycosylation to form isovitexin involves specific enzymes (C-glycosyltransferases), the formation of Meloside A from isovitexin involves O-glycosylation catalyzed by UGTs. ontosight.aitargetmol.comglpbio.com These enzymes attach sugar units to hydroxyl groups on the flavonoid structure or to existing sugar moieties, leading to the formation of mono-, di-, or even triglycosides. cas.czfrontiersin.org The UGTs involved in Meloside A formation would specifically catalyze the transfer of a glucose unit to the 2''-position of the glucose already attached to the isovitexin core. ontosight.aitargetmol.comglpbio.com UGTs contribute significantly to the structural and functional diversity of flavonoids by determining the type of sugar transferred and the position of glycosylation. mdpi.comcas.czmdpi.com
Table: Key Enzymes and Substrates in Meloside A Biosynthesis Pathway
| Enzyme/Substrate | Role in Pathway | PubChem CID |
| Phenylalanine | Initial precursor | 614 |
| Phenylalanine Ammonia-Lyase (PAL) | Converts Phenylalanine to Cinnamic Acid | N/A |
| Cinnamic Acid | Intermediate | 444539 fishersci.co.ukfishersci.sewikipedia.orgnih.gov |
| Cinnamate-4-Hydroxylase (C4H) | Converts Cinnamic Acid to p-Coumaric Acid | N/A |
| p-Coumaric Acid | Intermediate | 637542 |
| 4-Coumaroyl-CoA | Activated intermediate | N/A |
| Malonyl-CoA | Co-substrate for CHS | N/A |
| Chalcone Synthase (CHS) | Forms Chalcones (e.g., Naringenin Chalcone) | N/A |
| Naringenin Chalcone | Intermediate | 5280960 wikipedia.orgmassbank.eunih.govmassbank.eu |
| Chalcone Isomerase (CHI) | Converts Chalcone to Flavanone (e.g., Naringenin) | N/A |
| Naringenin | Intermediate flavanone | 932 |
| Isovitexin | C-glycosyl flavone precursor to Meloside A | 5280444 |
| UDP-Glucose | Sugar donor for UGTs | 8629 wikipedia.orgnih.govguidetopharmacology.orgamdb.onlinemetabolomicsworkbench.org |
| UDP-Glycosyltransferase (UGT) | Catalyzes O-glycosylation of Isovitexin to Meloside A | N/A |
| Meloside A (Isovitexin 2''-O-glucoside) | Final product | 60767-80-8 (CAS) biosynth.comaaronchem.com |
Note: PubChem CIDs for enzymes (PAL, C4H, CHS, UGT, CHI) refer to the general enzyme class or related entries, as specific CIDs for the enzymes themselves are not typically listed in the compound database.
Post-Synthetic Modifications
Post-synthetic modifications play a crucial role in diversifying flavonoid structures, influencing their solubility, stability, and biological activities cas.czmaxapress.commdpi.comnih.govmdpi.compjmonline.org. For Meloside A, the key post-synthetic modification evident in its structure is glycosylation.
Glycosylation Patterns
Glycosylation is a widespread modification in plants, catalyzed by glycosyltransferases (GTs), particularly UDP-glycosyltransferases (UGTs), which utilize activated sugar donors like UDP-sugars cas.czmdpi.compjmonline.orgsci-hub.sefrontiersin.org. This process involves the formation of a glycosidic bond between a sugar moiety and an acceptor molecule, such as a flavonoid pjmonline.org. Glycosylation generally increases the water solubility and stability of flavonoids cas.czmdpi.compjmonline.org.
Meloside A is specifically characterized as Isovitexin 2''-O-glucoside lipidmaps.orguni.lunih.gov. This nomenclature indicates that a glucose sugar is attached via an O-glycosidic linkage at the 2'' position of the C-linked glucose moiety of isovitexin lipidmaps.orgfoodb.ca. Isovitexin itself is a C-glycosyl flavone, meaning a glucose is directly linked to a carbon atom (C-6) of the flavonoid A-ring foodb.camdpi.com. The formation of Meloside A thus involves both C-glycosylation (to form isovitexin) and subsequent O-glycosylation (attachment of the second glucose).
Research on flavonoid glycosylation highlights the regioselectivity of glycosyltransferases, meaning they often catalyze sugar attachment at specific hydroxyl groups on the flavonoid structure (e.g., 3-OH, 7-OH, 3'-OH, 4'-OH) cas.czsci-hub.sefrontiersin.org. The specific enzyme responsible for the 2''-O-glucosylation of isovitexin to form Meloside A would be a highly specific glycosyltransferase. While general flavonoid glycosyltransferases have been characterized in various plants sci-hub.sefrontiersin.org, the specific enzyme catalyzing the formation of the 2''-O-glycosidic bond in Meloside A requires further dedicated research for identification and characterization.
Metabolic Profiling in Response to Environmental Stimuli
Metabolic profiling, or metabolomics, allows for the comprehensive analysis of small molecules within a biological system, providing insights into how the metabolome changes in response to various internal and external factors medrxiv.orgfrontiersin.orgcabidigitallibrary.org. Studies investigating the metabolic profile of plants under different environmental stimuli have occasionally reported changes in the levels of Meloside A.
One study examining the development of young barley plants observed changes in the glycosylation patterns of isovitexin, including the accumulation of isovitexin-2''-O-β-D-glucoside (Meloside A), as the plants developed. These changes were correlated with specific genetic regions, suggesting a genetic influence on the regulation of Meloside A levels during development chemfaces.com.
Research on the anaerobic fermentation of de'ang pickled tea also indicated dynamic changes in the levels of various flavonoid compounds, including Meloside A, throughout the fermentation process researchgate.net. This suggests that the microbial activity and the changing environmental conditions during fermentation impact the concentration of Meloside A.
Furthermore, an integrated metabolome and transcriptome analysis of Phlomoides rotata roots collected from different altitudes revealed that the content of Meloside A varied with the habitat's altitude mdpi.comnih.gov. Specifically, the study reported a significant increase in Meloside A content with increasing altitude mdpi.comnih.gov. This finding suggests that environmental factors associated with higher altitudes influence the accumulation of Meloside A in this plant species.
These studies indicate that the metabolic profile of Meloside A is not static but can be influenced by factors such as developmental stage, genetic background, and environmental conditions like altitude and microbial activity. Further targeted metabolic profiling studies under controlled environmental stress conditions (e.g., temperature, light, water availability) would provide a more comprehensive understanding of how these stimuli specifically impact Meloside A accumulation and metabolism.
Pre Clinical Biological Activities and Molecular Mechanisms of Meloside a
Antioxidant Activity Studies
Meloside A has demonstrated antioxidant activity in pre-clinical settings medchemexpress.comontosight.aitargetmol.comselleckchem.com. This activity is attributed to its nature as a phenylpropanoid and flavonoid glycoside medchemexpress.comontosight.aitargetmol.comselleckchem.com.
Modulation of Oxidative Stress Pathways
Meloside A operates by modulating oxidative stress pathways biosynth.com. Oxidative stress is involved in various physiological and pathological processes, including those related to neurodegeneration and cardiac tissue function mdpi.com. Flavonoids like Meloside A, with their antioxidant properties, are of interest for their potential in addressing diseases related to oxidative stress ontosight.ai.
Inhibition of Reactive Oxygen Species (ROS) Generation
Meloside A has been shown to significantly inhibit the generation of reactive oxygen species (ROS) mdpi.commdpi.comresearchgate.netscilit.comsciprofiles.com. In studies involving human dermal papilla cells (HDPCs) stimulated by dihydrotestosterone (B1667394) (DHT), Meloside A at a concentration of 100 ppm inhibited ROS generation by 45.45% mdpi.commdpi.comresearchgate.netscilit.comsciprofiles.com. ROS overproduction can lead to cellular damage and is associated with various diseases researchgate.netnih.gov.
Here is a table summarizing the effect of Meloside A on ROS generation in DHT-stimulated HDPCs:
| Treatment | Concentration (ppm) | Inhibition of ROS Generation (%) | Citation |
| DHT-stimulated HDPCs + Meloside A | 100 | 45.45 | mdpi.commdpi.comresearchgate.netscilit.comsciprofiles.com |
Protective Effects Against UV-B Radiation Damage (in Plants)
In barley, phenylpropanoids, including Meloside A, have been described as having protective properties against excess UV-B radiation medchemexpress.comtargetmol.comselleckchem.comcymitquimica.com. Plants have developed natural adaptations, such as biochemical changes involving flavonoids, to protect themselves from UV-B radiation researchgate.net. While the exact mechanism for Meloside A's protective effect against UV-B in plants is not fully detailed in the provided snippets, flavonoids are generally known to absorb UV-B radiation and scavenge free radicals generated by UV exposure researchgate.netresearchgate.net.
Anti-inflammatory Properties
Meloside A possesses anti-inflammatory properties ontosight.aibiosynth.com. This is a characteristic shared by many flavonoids ontosight.airesearchgate.net.
Suppression of Inflammatory Cytokine Expression
Meloside A contributes to its role as a bioactive agent by inhibiting inflammatory cytokines biosynth.com. Inflammatory cytokines are small proteins that play a crucial role in modulating the immune system and can lead to inflammatory responses me-pedia.org. Studies have shown that Meloside A can decrease the expression of downstream target genes involved in inflammation mdpi.commdpi.comresearchgate.netscilit.commdpi.com. For instance, in DHT-stimulated HDPCs, Meloside A at 100 ppm reduced the expression of Interleukin-6 (IL-6) by 16.27% and Transforming Growth Factor-beta1 (TGF-β1) by 26.55% mdpi.commdpi.comresearchgate.netscilit.commdpi.com. IL-6 is an important inflammatory cytokine mdpi.comme-pedia.orgselleck.cn.
Here is a table illustrating the effect of Meloside A on the expression of inflammatory cytokines in DHT-stimulated HDPCs:
| Inflammatory Cytokine | Meloside A Concentration (ppm) | Reduction in Expression (%) | Citation |
| IL-6 | 100 | 16.27 | mdpi.commdpi.comresearchgate.netscilit.commdpi.com |
| TGF-β1 | 100 | 26.55 | mdpi.commdpi.comresearchgate.netscilit.commdpi.com |
Androgen Receptor (AR) Signaling Modulation
Meloside A has been shown to modulate androgen receptor (AR) signaling mdpi.commdpi.comresearchgate.netscilit.comresearchgate.net. The androgen receptor is a key protein involved in various physiological processes, and its dysregulation is implicated in conditions like androgenetic alopecia (AGA) mdpi.commdpi.comresearchgate.netscilit.com.
Mechanistically, Meloside A has been found to inhibit DHT-stimulated AR nuclear translocation and reduce AR protein expression in HDPCs mdpi.commdpi.comresearchgate.netscilit.com. Upon binding with DHT, AR functions as a transcription factor, enhancing the expression of target genes mdpi.commdpi.comresearchgate.netscilit.com. Meloside A's ability to inhibit AR nuclear translocation suggests it can interfere with this process mdpi.commdpi.comresearchgate.netscilit.com. Furthermore, Meloside A decreased the expression of downstream AR target genes, including Dickkopf WNT Signaling Pathway Inhibitor 1 (DKK-1), showing a 35.38% reduction at 100 ppm in DHT-stimulated HDPCs mdpi.commdpi.comresearchgate.netscilit.commdpi.com.
Here is a table summarizing the effect of Meloside A on AR-related markers in DHT-stimulated HDPCs:
| Marker | Meloside A Concentration (ppm) | Effect | Citation |
| AR Nuclear Translocation | Not specified (inhibition observed) | Inhibited | mdpi.commdpi.comresearchgate.netscilit.com |
| AR Protein Expression | Not specified (reduction observed) | Reduced | mdpi.commdpi.comresearchgate.netscilit.com |
| DKK-1 Gene Expression | 100 | 35.38% reduction | mdpi.commdpi.comresearchgate.netscilit.commdpi.com |
These findings suggest that Meloside A may exert its effects, such as those observed in relation to AGA, by modulating AR nuclear translocation and gene expression mdpi.commdpi.comresearchgate.netscilit.com.
Inhibition of Dihydrotestosterone (DHT)-Stimulated AR Nuclear Translocation
Androgen binding to the androgen receptor triggers the translocation of the AR from the cytoplasm to the nucleus, a crucial step for its transcriptional activity. mdpi.com Studies have shown that Meloside A inhibits DHT-induced AR nuclear translocation in HDPCs. mdpi.comresearchgate.netreddit.commdpi.comresearchgate.net This inhibitory effect suggests that Meloside A can interfere with the initial steps of AR signaling activation by DHT. mdpi.comreddit.commdpi.com
Downregulation of Androgen-Responsive Gene Expression (e.g., IL-6, TGF-β1, DKK-1)
Activation of the androgen receptor by DHT leads to the transcriptional regulation of various downstream genes, including those implicated in hair follicle miniaturization and dermal papilla cell dysfunction. mdpi.com Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Dickkopf-1 (DKK-1) are examples of androgen-responsive genes whose increased expression contributes to AGA. mdpi.com Studies have demonstrated that Meloside A decreases the expression of these downstream target genes in DHT-stimulated HDPCs. mdpi.comresearchgate.netreddit.commdpi.comresearchgate.netresearchgate.netsciprofiles.com At a concentration of 100 ppm, Meloside A showed a 16.27% reduction in IL-6 expression, a 26.55% reduction in TGF-β1 expression, and a 35.38% reduction in DKK-1 expression. mdpi.comresearchgate.netreddit.comresearchgate.netresearchgate.netsciprofiles.com
Data Table: Effect of Meloside A (100 ppm) on Androgen-Responsive Gene Expression in DHT-Stimulated HDPCs
| Gene | Reduction in Expression (%) |
| IL-6 | 16.27 |
| TGF-β1 | 26.55 |
| DKK-1 | 35.38 |
Cellular Apoptosis Modulation (in vitro, e.g., in Dermal Papilla Cells)
Androgenetic alopecia is linked to DHT-induced apoptosis in human dermal papilla cells. mdpi.comreddit.commdpi.comresearchgate.net In vitro studies using HDPCs have investigated the effect of Meloside A on cellular apoptosis. mdpi.comreddit.commdpi.com Cucumis melo var. makuwa leaf extract, from which Meloside A was identified as the principal bioactive component, significantly attenuated DHT-induced apoptosis in HDPCs, showing a 57.74% reduction at 1000 ppm. mdpi.comresearchgate.netreddit.commdpi.com This suggests that Meloside A contributes to the protective effects against DHT-mediated cell death in dermal papilla cells. mdpi.comreddit.commdpi.com
Pre-clinical Efficacy in Relevant Models (e.g., Androgenetic Alopecia Models)
The pre-clinical efficacy of Meloside A has been evaluated in the context of its potential application for androgenetic alopecia. mdpi.comreddit.commdpi.com The observed molecular mechanisms, including the inhibition of AR nuclear translocation, reduction of AR protein expression, and downregulation of androgen-responsive genes, indicate a potential therapeutic effect against the underlying causes of AGA. mdpi.comresearchgate.netreddit.commdpi.comresearchgate.net Furthermore, the attenuation of DHT-induced apoptosis in HDPCs supports its potential protective role in hair follicles. mdpi.comreddit.commdpi.com These findings from in vitro studies in dermal papilla cells provide a basis for the potential of Meloside A as a therapeutic agent for hair loss conditions like AGA. mdpi.comreddit.commdpi.com
Structure Activity Relationship Sar Studies and Chemical Modifications
Impact of Glycosylation Patterns on Bioactivity
The glycosylation pattern of flavonoid glycosides significantly influences their solubility, stability, absorption, metabolism, and ultimately, their bioactivity. Meloside A features a unique diglucoside attached to the C-6 position of the apigenin (B1666066) core, with the second glucose unit linked via an O-glycosidic bond at the 2'' position of the first glucose. ontosight.aifoodb.ca This specific arrangement of sugar moieties can affect how the molecule interacts with biological targets, such as enzymes and receptors, compared to its aglycone (isovitexin) or isomers with different glycosylation patterns.
Studies on flavonoid glycosides, in general, indicate that the presence, number, and position of sugar units can alter their antioxidant potential and other biological activities. While specific detailed studies focusing solely on varying the glycosylation pattern of Meloside A were not extensively found, research comparing Meloside A to its aglycone, isovitexin (B1672635), provides some insight. For instance, in a study evaluating antioxidant activity against the DPPH radical, isovitexin showed higher activity (IC₅₀ 142 µM) compared to Meloside A (IC₅₀ 209 µM), suggesting that the addition of the diglucoside moiety in Meloside A might influence its antioxidant potency relative to the aglycone. mdpi.com This highlights that the glycosidic substitution impacts the activity, although the precise role of the specific diglucoside structure of Meloside A requires further dedicated investigation.
Comparison with Related Flavonoid Glycosides (e.g., Isovitexin, Schaftoside, Meloside L)
Comparing Meloside A with related flavonoid glycosides provides valuable insights into the SAR. Meloside A is structurally related to isovitexin (apigenin 6-C-glucoside), Schaftoside (apigenin 6-C-glucoside-8-C-arabinoside), and Meloside L (isoorientin 2''-O-glucoside). ontosight.aifoodb.camdpi.comnih.govnih.govuni.luresearchgate.net
In terms of antioxidant activity measured by DPPH radical scavenging, a study found the following order of activity among some of these compounds: Isovitexin (IC₅₀ 142 µM) > Schaftoside (IC₅₀ 205 µM) > Meloside A (IC₅₀ 209 µM). mdpi.com Meloside L, an isomer of Meloside A with a luteolin (B72000) aglycone instead of apigenin, was not included in this specific comparative antioxidant study, but its structural difference (hydroxylation pattern on the B-ring) is known to influence flavonoid activity. nih.gov The comparison between isovitexin, Schaftoside, and Meloside A suggests that both the type and position of sugar moieties linked to the flavonoid aglycone play a role in determining antioxidant potential. The presence of an arabinose at C-8 in Schaftoside and a second glucose at the 2'' position of the C-linked glucose in Meloside A results in slightly lower antioxidant activity compared to isovitexin, which has only a single glucose at C-6. mdpi.com
Meloside A has also been investigated for its effects on androgen receptor (AR) modulation. researchgate.netmdpi.com A study identified Meloside A as a principal bioactive constituent in Cucumis melo var. makuwa leaf extract that attenuated dihydrotestosterone (B1667394) (DHT)-induced apoptosis in human dermal papilla cells (HDPCs). researchgate.netmdpi.com Mechanistically, Meloside A inhibited DHT-stimulated AR nuclear translocation and reduced AR protein expression. researchgate.netmdpi.com This suggests a different type of biological activity compared to the antioxidant effects discussed earlier and highlights that the SAR can be specific to the biological target. Comparative studies of Isovitexin, Schaftoside, and Meloside L in this AR modulation assay were not found in the provided search results, limiting a direct SAR comparison for this specific activity.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Structure | IC₅₀ (µM) |
| Isovitexin | Apigenin 6-C-glucoside | 142 |
| Schaftoside | Apigenin 6-C-glucoside-8-C-arabinoside | 205 |
| Meloside A | Apigenin 6-C-diglucoside (Isovitexin 2''-O-glucoside) | 209 |
*Data derived from research on Silene repens compounds. mdpi.com
Characterization of Acylated Derivatives (e.g., Caffeoyl Esters)
Acylation, the addition of an acyl group (such as a caffeoyl ester) to the sugar moiety of flavonoid glycosides, is a common modification found in nature and can be performed synthetically. This modification can significantly impact the biological activities of glycosides. nih.gov
Research indicates that acylation of flavonoid glycosides can enhance their antioxidant and antimicrobial activities. nih.gov Specifically, enzymatic synthesis of acylated derivatives of disaccharidic flavonoids has been shown to increase their antimicrobial activity against certain bacteria and improve their antioxidant activity in vitro. nih.gov
Insights from Analogues and Related Compounds
Insights into the SAR of Meloside A can also be gained from studies on its aglycone, isovitexin, and other related flavonoid C-glycosides and O-glycosides. Isovitexin, the aglycone of Meloside A, is a flavone (B191248) C-glucoside with a glucose unit directly attached to the C-6 position of the apigenin nucleus. uni.lu Its biological activities, including antioxidant properties and potential hepatoprotective and cardioprotective effects, have been studied. impactfactor.org The differences in activity between isovitexin and Meloside A (as seen in the antioxidant data in Section 7.2) underscore the significant role of the O-linked glucose moiety in Meloside A's structure.
Schaftoside, another apigenin C-glycoside, has glucose and arabinose moieties attached at C-6 and C-8, respectively. nih.govthegoodscentscompany.comlipidmaps.orguni.lu Its comparison with Meloside A (both being apigenin glycosides but with different sugar types and/or positions) helps in understanding the impact of the specific sugar composition and linkage on activity. mdpi.com
Studies on other flavonoid glycosides with varying sugar types (e.g., glucose, arabinose, rhamnose) and linkage positions (C-glycosidic vs. O-glycosidic, and different positions on the aglycone or within a di/trisaccharide) contribute to the broader understanding of flavonoid glycoside SAR, which can be extrapolated to inform the potential activities and properties of Meloside A and its derivatives. For instance, the position of glycosylation on the flavonoid backbone (A-ring, B-ring, or C-ring) and the anomeric configuration of the glycosidic bond can all impact biological activity by affecting factors like cellular uptake, metabolism by glycosidases, and binding affinity to targets.
Further research specifically focused on synthesizing and evaluating a library of Meloside A analogues with targeted modifications to the glycosylation pattern and acylation status would provide more definitive SAR information for this specific compound.
Advanced Analytical Method Development for Meloside a Quantitation
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC method development for Meloside A quantitation involves careful optimization of several parameters to achieve optimal separation, peak shape, and sensitivity. Key aspects include the selection of appropriate columns and stationary phases, mobile phase composition and gradient elution, and flow rate and injection volume.
Column Selection and Stationary Phases
The choice of chromatographic column and stationary phase is fundamental to achieving effective separation of Meloside A from other components in a sample matrix. Several studies have reported the use of C18 reversed-phase columns for the analysis of Meloside A, indicating its suitability for retaining this relatively polar compound. Examples of columns successfully employed include Thermo Scientific Acclaim 120 C18 (2.1 × 150 mm, 3 µm) mdpi.com, ReproSil-Pur 120 C18-AQ (250 mm × 4.6 mm × 5 μm) researchgate.net, Agilent Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 µm) nih.govdiva-portal.org, ACQUITY UPLC BEH Amide mdpi.com, zorbax eclipse C18 (4.6 × 250 mm, 5 μm) sci-hub.se, and Hiber C18 (5 μm, 250–4.6 mm) sci-hub.se. The dimensions and particle size of the stationary phase influence separation efficiency and analysis time. Smaller particle sizes, as seen in UPLC columns, can offer faster separations and improved resolution mdpi.comnih.gov.
Mobile Phase Composition and Gradient Elution
The mobile phase composition and gradient elution program are critical for controlling the retention and separation of Meloside A. Typical mobile phases for reversed-phase HPLC consist of a mixture of water and organic solvents such as methanol (B129727) or acetonitrile. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) and ammonium hydroxide (B78521) can improve peak shape and ionization efficiency for MS detection mdpi.comsci-hub.seresearchgate.net.
Gradient elution is commonly used to separate Meloside A from co-eluting compounds in complex samples. Different gradient programs have been reported, involving varying proportions of the organic solvent over time. For instance, one method used a gradient with mobile phase A (0.01% (v/v) formic acid) and mobile phase B (acetonitrile) nih.govresearchgate.net. Another method employed a gradient with solvent A (25 mM ammonium acetate and 25 mM ammonium hydroxide) and solvent B (acetonitrile), starting with a high percentage of B and decreasing it over the run time mdpi.com. The specific gradient profile is optimized based on the sample complexity and the desired separation of Meloside A from neighboring peaks researchgate.net.
Flow Rate and Injection Volume Parameters
Optimizing the flow rate and injection volume in HPLC is essential for achieving optimal chromatographic performance and detector response. Flow rates are typically set to balance analysis time and separation efficiency, often ranging from 0.4 mL/min to 1 mL/min depending on the column dimensions mdpi.comsci-hub.senih.gov. Injection volumes are usually kept small to minimize band broadening and maintain peak resolution, with reported volumes as low as 2 µL nih.govdiva-portal.orgnih.gov. The column temperature is also a controlled parameter, often maintained at temperatures like 25 °C or 40 °C to ensure reproducible retention times and improve peak shape mdpi.comnih.govdiva-portal.orgnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis
LC-MS is a powerful technique for the targeted analysis and quantitation of Meloside A, combining the separation capabilities of LC with the sensitive and selective detection of MS. This approach is particularly valuable for complex matrices where chromatographic separation alone may not be sufficient for accurate quantitation.
Electrospray Ionization (ESI) Modes (Positive and Negative)
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and semi-polar compounds like Meloside A. ESI can be operated in both positive and negative ion modes, providing complementary information about the molecule. Meloside A has been successfully analyzed in both positive and negative ESI modes mdpi.comnih.govdiva-portal.orgmdpi.comresearchgate.net. In positive mode, ions such as [M+H]⁺, [M+Na]⁺, [M+NH4]⁺, and [M+K]⁺ can be observed researchgate.netlipidmaps.orguni.lu. In negative mode, the deprotonated molecule [M-H]⁻ is typically detected researchgate.netlipidmaps.orguni.lu. Analyzing both modes can increase confidence in identification and provide a more comprehensive understanding of the ionization behavior of Meloside A.
Fragmentation Pattern Analysis for Quantification
Fragmentation pattern analysis using tandem mass spectrometry (MS/MS) is crucial for the targeted and selective quantitation of Meloside A in complex samples. By selecting specific precursor ions and monitoring their characteristic fragment ions (Multiple Reaction Monitoring - MRM), interferences from co-eluting compounds can be significantly reduced, leading to improved accuracy and sensitivity.
The identity of Meloside A in samples can be confirmed by comparing its LC retention time and fragmentation pattern with those of a Meloside A standard mdpi.com. LC-MS data, including retention times, m/z values for protonated and deprotonated ions, and fragmentation patterns, are curated for identification and subsequent quantification mdpi.comnih.govdiva-portal.orgresearchgate.net. While specific detailed fragmentation patterns for Meloside A (beyond observed fragment ions in some studies nih.govdiva-portal.orgresearchgate.net) were not extensively detailed in the search results, the principle involves inducing fragmentation of the Meloside A ion and monitoring specific product ions that are unique to Meloside A. This targeted approach ensures that the signal measured corresponds specifically to Meloside A, enabling accurate quantitation even in challenging matrices.
Integration of Photodiode Array (PDA) Detection
Photodiode Array (PDA) detection is a widely used technique in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of plant secondary metabolites like Meloside A. mdpi.commdpi.comresearchgate.net PDA detectors capture the full UV-Vis absorption spectrum of analytes as they elute from the chromatographic column, providing valuable information for compound identification and peak purity assessment.
In the analysis of Meloside A, HPLC-PDA systems have been successfully employed. For instance, one study utilized HPLC-PDA-ESI-tQ-MS (electrospray ionization triple quadrupole mass spectrometric detection) to identify and quantify glycosylflavones, including Meloside A, in Silene repens. mdpi.comsemanticscholar.org The PDA detection in this study was performed at wavelengths such as 330 nm and 250 nm, which are characteristic absorption wavelengths for flavonoids. mdpi.comresearchgate.net The UV spectrum obtained from the PDA detector for Meloside A can be compared to that of a standard to confirm its identity. mdpi.com
Another application of HPLC-PDA involved the identification of Meloside A in Cucumis melo leaf extract. mdpi.com The UV spectrum of the extract showed characteristic absorption peaks indicative of phenylpropanoids, and comparison of the LC chromatogram obtained with a PDA detector for the extract and a Meloside A standard helped confirm the presence of Meloside A. mdpi.com
The integration of PDA detection in HPLC methods for Meloside A analysis offers the advantage of obtaining spectral data, which aids in confirming the identity of the compound and detecting potential co-eluting impurities, contributing to the specificity and reliability of the analytical method. scirp.org
Quantitative Determination in Biological and Botanical Matrices
Quantitative determination of Meloside A is essential for various research purposes, including studying its distribution in plants, evaluating extraction yields, and assessing its concentration in biological samples after administration (though dosage/administration details are excluded as per instructions). Analytical methods for quantitating Meloside A in biological and botanical matrices primarily rely on hyphenated chromatographic techniques.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or HPLC-ESI-MS) and HPLC-PDA-ESI-tQ-MS are prominent methods used for the quantitative analysis of Meloside A in plant extracts. mdpi.commdpi.com These methods allow for the separation of Meloside A from complex matrix components and its sensitive detection and quantification.
For example, in the analysis of Cucumis melo leaf extract, HPLC-ESI-MS was used to identify Meloside A as a principal bioactive constituent. mdpi.com Subsequent quantitative analysis determined the concentration of Meloside A in the leaf extract to be 80 ± 20 mg/g. mdpi.com The reported standard deviation highlights the potential biological variation in the concentration of Meloside A depending on factors such as harvest time. mdpi.com
In the study of Silene repens, HPLC-PDA-ESI-tQ-MS was employed for the quantitative analysis of glycosylflavones, including Meloside A, in different plant parts. mdpi.comsemanticscholar.org While specific quantitative data for Meloside A in different S. repens matrices (leaves, roots) were presented in the source, the format is within a figure/table that cannot be directly extracted as an interactive table here. However, the study demonstrated the capability of the method for quantitating Meloside A in botanical samples. mdpi.comsemanticscholar.org
Quantitative methods for Meloside A in biological matrices, such as human serum, would typically involve sample preparation steps like extraction followed by sensitive detection methods like LC-MS/MS to achieve adequate sensitivity and specificity, although specific validated methods for Meloside A in human serum were not prominently found in the search results, methods for other compounds like Meloxicam in human serum using HPLC with UV detection demonstrate the general approach for biological matrices. eujournal.org
Development of High-Throughput Screening Methods
The development of high-throughput screening (HTS) methods for Meloside A is valuable for rapidly analyzing numerous samples, such as large libraries of plant extracts or fractions, in research settings (excluding dosage/administration context). While the search results did not yield specific published HTS methods solely for the quantitation of Meloside A, the principles and techniques used in general HTS for natural products and other compounds are relevant.
HTS often involves miniaturization of assays and automation to process a large number of samples quickly. otago.ac.nz Techniques like rapid HPLC or UPLC coupled with fast detection methods, such as mass spectrometry, are commonly adapted for higher throughput. nih.gov
One approach to HTS in natural product research involves bioassay-guided dereplication coupled with automated HPLC-based techniques. otago.ac.nz This method allows for the rapid screening of prefractionated samples, with active fractions being further analyzed by techniques like LC-MS for identification. otago.ac.nz While this is a screening method for activity, the analytical component for identifying and potentially quantifying compounds like Meloside A within active fractions can be adapted for higher throughput.
The availability of Meloside A in compound libraries marketed for high-throughput screening suggests that analytical methods compatible with HTS platforms are either in use or can be developed. medchemexpress.com These libraries are often screened for various biological activities, which would necessitate rapid analytical confirmation of the presence and quantity of the compound of interest.
Developing a dedicated HTS method for Meloside A quantitation would likely involve optimizing chromatographic run times, sample preparation procedures for automation, and utilizing sensitive detectors capable of rapid data acquisition. The goal would be to achieve sufficient separation and detection of Meloside A in a short analysis time per sample, enabling the processing of a large number of samples in a typical HTS workflow.
Computational and in Silico Investigations of Meloside a
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Meloside A) to another (the protein target) when bound to form a stable complex atlantis-press.comijop.net. This method helps in understanding the potential binding modes and affinities of a compound towards specific biological targets.
Ligand-Protein Binding Affinity Analysis
Binding affinity, typically expressed as a docking score or binding energy (e.g., kcal/mol), is a key output of molecular docking simulations. A lower binding affinity value generally indicates a more stable and potentially stronger interaction between the ligand and the protein target atlantis-press.com. Studies investigating Meloside A have utilized molecular docking to predict its binding to various protein targets relevant to its reported biological activities.
One study exploring natural compounds from Camellia sinensis for treating Systemic Lupus Erythematosus included Meloside A in its molecular docking analysis against Caspase 1 and Caspase 3 proteins ijop.net. The docking results showed that Meloside A exhibited binding affinity values of -6.9 kcal/mol for Caspase 1 and -6.6 kcal/mol for Caspase 3 ijop.net. While not the highest among the tested compounds (Theaflavin showed higher affinity), these values suggest potential interactions with these apoptotic and pyroptotic pathway proteins ijop.net.
Another study focusing on compounds from Cucumis melo as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) protein also included Meloside A in its in silico analysis atlantis-press.comresearchgate.net. Although Meloside A was among the compounds detected, it did not appear in the list of top candidates with lower binding affinity values compared to the native ligand ATP (-7.7 kcal/mol), suggesting a potentially weaker interaction with EGFR compared to other tested compounds like Quercetin or Cucurbitacin B atlantis-press.com.
Visualization of Interaction Sites
Visualization of the molecular docking results provides detailed insights into the specific amino acid residues within the protein's active site that interact with the ligand ijop.net. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. Understanding these interactions helps in elucidating the potential mechanism of action of the compound.
While specific detailed visualizations of Meloside A's interaction sites from the search results are limited, the general approach involves using software like Biovia Discovery Studio or PyMOL to analyze the complex formed between Meloside A and its target protein atlantis-press.comijop.net. This analysis identifies the types of bonds formed and the interacting amino acids, providing a structural basis for the predicted binding affinity ijop.net. For instance, interactions between other compounds and caspases involved hydrogen bonds and hydrophobic interactions, suggesting similar types of interactions might be relevant for Meloside A's binding to these targets ijop.net.
Prediction of Biological Activities (e.g., using PASS online)
Predicting the biological activities of a compound in silico is a valuable step in drug discovery, helping to prioritize compounds for further investigation. Tools like PASS (Prediction of Activity Spectra for Substances) online are widely used for this purpose atlantis-press.comijop.net. PASS predicts the probable biological activity spectrum of a compound based on its structural formula, providing probabilities for both active (Pa) and inactive (Pi) states for a wide range of biological effects ijop.net.
Studies investigating the potential of natural compounds, including Meloside A, have utilized PASS online to predict their biological activities atlantis-press.comijop.net. For example, in the study on Camellia sinensis compounds, PASS analysis predicted various activities for the tested compounds, including immunomodulatory, antioxidant, and anti-inflammatory properties ijop.net. While the specific Pa and Pi values for Meloside A for different activities were not explicitly detailed in the search snippets, the inclusion of Meloside A in such studies indicates that its structure has been analyzed using these predictive tools to explore its potential therapeutic areas atlantis-press.comijop.net. Generally, a Pa > Pi suggests a higher probability of the predicted activity being present ijop.net.
In Silico Metabolite Profiling and Pathway Analysis
In silico metabolite profiling and pathway analysis aim to predict how a compound is likely to be metabolized in a biological system and how it might interact with or influence various metabolic pathways nih.gov. This is crucial for understanding a compound's fate in the body, identifying potential active metabolites, and assessing its impact on cellular processes.
Meloside A has been included in metabolite profiling studies using techniques like Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) combined with in silico fragmentation analysis nih.govdiva-portal.orgresearchgate.net. This approach helps in identifying the compound and potentially predicting its fragmentation patterns, which can be indicative of its structure and how it might break down metabolically nih.govdiva-portal.orgresearchgate.net.
Furthermore, pathway analysis, often utilizing databases like KEGG (Kyoto Encyclopedia of Genes and Genomes), can help contextualize the role of metabolites like Meloside A within broader biological processes nih.govnih.gov. While direct in silico prediction of Meloside A's metabolic pathways in humans was not prominently featured in the search results, studies on plant metabolomics have identified Meloside A as a metabolite and analyzed its presence within the context of plant metabolic pathways, such as flavonoid biosynthesis nih.govnih.gov. This suggests that similar in silico approaches could be applied to predict its metabolic fate and interactions in other organisms.
Application in Drug Discovery and Lead Compound Prioritization
In silico investigations, including molecular docking, activity prediction, and metabolite profiling, play a significant role in the early stages of drug discovery and lead compound prioritization atlantis-press.comimsc.res.in. By providing initial data on a compound's potential efficacy, target interactions, and metabolic properties, these methods help researchers decide which compounds warrant further, more costly and time-consuming in vitro and in vivo studies atlantis-press.com.
Meloside A's inclusion in various in silico studies highlights its consideration as a potential lead compound for different therapeutic applications, particularly those related to its antioxidant and anti-inflammatory properties biosynth.comontosight.aiatlantis-press.comijop.net. Its predicted interactions with targets like caspases suggest potential in conditions involving apoptosis and inflammation ijop.net. Although it did not show the strongest binding to EGFR in one study, its presence in the analysis indicates its evaluation for anti-cancer potential atlantis-press.com. The use of PASS online further contributes to prioritizing Meloside A based on its predicted biological activity spectrum atlantis-press.comijop.net.
The information gathered from these computational studies, while preliminary, helps in building a profile for Meloside A, guiding decisions on its potential as a therapeutic agent and directing future research efforts towards specific targets and disease areas atlantis-press.comnaturalproducts.net. The ongoing research utilizing in silico methods underscores the value of computational approaches in exploring the therapeutic potential of natural compounds like Meloside A.
Future Research Directions and Unexplored Avenues
Elucidation of Comprehensive Pharmacological Mechanisms
Current research suggests Meloside A modulates oxidative stress pathways and inhibits inflammatory cytokines biosynth.com. For instance, a study on Cucumis melo var. makuwa leaf extract (CLE) identified Meloside A as a principal bioactive constituent that attenuated dihydrotestosterone (B1667394) (DHT)-induced apoptosis in human dermal papilla cells (HDPCs) mdpi.com. Mechanistically, Meloside A inhibited DHT-stimulated androgen receptor (AR) nuclear translocation and reduced AR protein expression. It also decreased the expression of downstream target genes like IL-6, TGF-β1, and DKK-1, and significantly inhibited reactive oxygen species (ROS) generation mdpi.com.
However, the full spectrum of pharmacological targets and pathways influenced by Meloside A remains largely unexplored. Future research should aim to:
Identify specific protein targets and receptors that Meloside A interacts with beyond the androgen receptor.
Map the complete signaling cascades affected by Meloside A in various cell types and disease models.
Investigate its potential effects on other biological processes, such as cell proliferation, migration, and differentiation, in different physiological and pathological contexts.
Utilize advanced techniques like network pharmacology and molecular docking to predict and validate potential mechanisms of action nih.gov.
Understanding these comprehensive mechanisms is crucial for determining the full therapeutic potential of Meloside A and guiding its development for specific health applications.
Deeper Understanding of Biosynthetic Regulation and Enzymatic Pathways
The biosynthesis of natural compounds like Meloside A involves complex enzymatic pathways. While some studies touch upon phenylpropanoid and flavonoid biosynthesis pathways in plants where Meloside A is found, the specific enzymes and regulatory mechanisms governing Meloside A production are not fully elucidated nih.govnih.gov.
Future research should focus on:
Identifying all the enzymes involved in the complete biosynthetic pathway of Meloside A.
Investigating the genes encoding these enzymes and their regulation at the transcriptional and translational levels.
Understanding how environmental factors and developmental stages of the plant influence Meloside A biosynthesis.
Exploring potential metabolic engineering strategies to enhance Meloside A production in host plants or heterologous systems.
A deeper understanding of its biosynthesis could pave the way for sustainable and efficient production of Meloside A.
Exploration of Novel Botanical Sources and Cultivation Strategies for Enhanced Yield
Meloside A has been found in the Meliaceae family, Cucumis melo var. makuwa, and Silene repens biosynth.commdpi.commdpi.com. However, its distribution in other plant species is not extensively studied. Exploring novel botanical sources could reveal plants with higher concentrations of Meloside A or genetically diverse variants. otago.ac.nz
Furthermore, optimizing cultivation strategies for known sources is essential for enhanced and consistent yield. Research in this area could include:
Screening a wider range of plant species, particularly within the Meliaceae and Cucurbitaceae families, for the presence and concentration of Meloside A.
Investigating the impact of different environmental conditions (light, temperature, nutrients) on Meloside A production in promising plant sources.
Exploring the use of plant growth regulators or elicitors to stimulate Meloside A accumulation mdpi.com. For example, studies on Silene repens showed that treatment with 4-chlorophenoxyacetic acid increased the content of Meloside A mdpi.com.
Developing optimized harvesting protocols to maximize Meloside A yield from plant materials.
Identifying richer sources and improving cultivation can enhance the economic viability of Meloside A production.
Development of Efficient and Scalable Extraction and Purification Technologies
Current methods for extracting and purifying Meloside A from plant matrices often involve techniques like hot water extraction, methanol (B129727) extraction, and chromatography mdpi.comresearchgate.net. While these methods are effective on a laboratory scale, developing efficient and scalable technologies is crucial for industrial applications. chemrxiv.orgnih.gov
Future research should aim to:
Optimize existing extraction techniques, such as ultrasound-assisted extraction or enzyme-assisted extraction, to improve efficiency and reduce processing time and solvent usage. nih.gov
Explore novel extraction methods like supercritical fluid extraction or deep eutectic solvents (DES) that are considered more environmentally friendly and potentially more efficient for specific compounds. chemrxiv.org
Develop scalable purification protocols, such as countercurrent chromatography or preparative HPLC, to obtain high-purity Meloside A. mdpi.comresearchgate.net
Evaluate the economic feasibility and environmental impact of different extraction and purification methods.
Efficient and scalable technologies are vital for the cost-effective production of Meloside A for research and potential commercial use.
Investigation of Synergistic Effects with Other Phytochemicals
Natural plant extracts contain a complex mixture of phytochemicals that can interact synergistically, additively, or antagonistically. afjbs.com Meloside A is found alongside other compounds in its botanical sources, such as other flavone (B191248) glycosides and terpenes in Cucumis melo var. makuwa and ecdysteroids and other glycosylflavones in Silene repens mdpi.commdpi.comresearchgate.net.
Future research should investigate:
The synergistic effects of Meloside A with other co-occurring phytochemicals from its natural sources on various biological activities.
The potential for synergistic interactions between Meloside A and established therapeutic agents.
The mechanisms underlying any observed synergistic or antagonistic effects.
Understanding these interactions can inform the development of multi-component formulations or the use of standardized extracts containing Meloside A.
Advanced Structure-Activity Relationship (SAR) Studies for Rational Design of Derivatives
Understanding the relationship between the chemical structure of Meloside A and its biological activity is fundamental for the rational design of derivatives with improved potency, selectivity, or pharmacokinetic properties. rsc.orgmdpi.comresearchgate.netnih.gov Meloside A is a glycoside, meaning it has a sugar molecule attached to an aglycone (non-sugar) part. biosynth.com
Future SAR studies should involve:
Synthesizing or isolating a series of Meloside A derivatives with modifications to the sugar moiety or the aglycone structure.
Evaluating the biological activity of these derivatives in relevant in vitro and in vivo models.
Using computational tools and molecular modeling to predict the binding interactions of Meloside A and its derivatives with target molecules. researchgate.netatlantis-press.com
Identifying the key structural features essential for specific pharmacological activities.
Advanced SAR studies can guide the development of novel, more effective Meloside A-based compounds.
Targeted In Vitro and Animal Model Studies Based on Computational Predictions
Computational studies, such as molecular docking and network pharmacology, can predict potential targets and mechanisms of action for Meloside A. nih.govresearchgate.net These predictions need to be validated through targeted in vitro and animal model studies. atlantis-press.com
Future research should include:
Designing specific in vitro experiments to confirm the interactions of Meloside A with predicted protein targets and to validate the computationally suggested signaling pathways.
Conducting targeted animal studies to evaluate the efficacy of Meloside A in disease models relevant to its predicted activities, such as models for oxidative stress, inflammation, or androgen-related conditions. mdpi.comresearchgate.net
Assessing the pharmacokinetics and pharmacodynamics of Meloside A in animal models to understand its absorption, distribution, metabolism, and excretion.
Integrating computational predictions with experimental validation is a powerful approach for accelerating the research and development of Meloside A.
Metabolomics and Transcriptomics Integration for Comprehensive Biological Understanding
Integrated metabolomic and transcriptomic approaches are increasingly being used to elucidate complex biological processes and understand the molecular mechanisms underlying various plant traits, including disease resistance and the accumulation of specific compounds like flavonoids. mdpi.comnih.govmdpi.com While metabolomic studies have identified Meloside A in various plant sources, including barley and Cucumis melo, and linked it to traits like antioxidant activity and stress response, the comprehensive integration of metabolomics with transcriptomics specifically concerning Meloside A is an area ripe for further exploration.
Studies utilizing combined omics approaches have successfully identified potential resistance-associated genes and delineated defense strategies in plants like melon against downy mildew, highlighting the power of this integrated methodology. nih.gov Similarly, integrated analyses have provided insights into the molecular mechanisms driving the biosynthesis and accumulation of flavonoids and phenylethanol glycosides in plants under different environmental conditions. mdpi.com Applying these integrated metabolomics and transcriptomics approaches to research on Meloside A could provide a deeper understanding of the genetic regulation and metabolic pathways involved in its biosynthesis, accumulation, and its role in plant defense mechanisms or other biological activities. Such research could identify key genes and enzymes involved in Meloside A production and regulation, offering targets for future genetic or metabolic engineering efforts.
Potential for Biotechnological Production and Metabolic Engineering
The identification of Meloside A in various plant species and its associated biological activities suggest potential applications, which in turn raises interest in efficient production methods. glpbio.comontosight.ai Biotechnological production and metabolic engineering offer promising avenues for sustainable and scalable production of valuable plant compounds. Research into the biotechnological production of plant-derived C-glycosides, a class that includes compounds structurally related to Meloside A, is an active area of investigation. researchgate.net
Metabolic engineering involves modifying metabolic pathways within organisms to enhance the production of desired compounds. Given that Meloside A is a flavonoid glycoside, understanding its biosynthetic pathway at a molecular level is crucial for applying metabolic engineering strategies. While general flavonoid biosynthesis pathways are relatively well-studied, the specific enzymes and regulatory elements governing the glycosylation of isovitexin (B1672635) at the 2'' position to form Meloside A require further elucidation. glpbio.com
Future research could focus on identifying and characterizing the glycosyltransferases responsible for this specific modification. Once these enzymes and their corresponding genes are identified, metabolic engineering techniques could be employed in suitable host organisms, such as Escherichia coli, yeast, or even plant cell cultures, to optimize the production of Meloside A. This could involve overexpression of key biosynthetic genes, downregulation of competing pathways, or introduction of genes from high-producing plant species. dntb.gov.ua Such biotechnological approaches could provide an alternative and potentially more controlled and efficient method for obtaining Meloside A compared to traditional extraction from plant sources.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for the structural identification of Meloside A?
To confirm the structure of Meloside A, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-MS). Chromatographic purity should be verified using HPLC or UPLC with UV detection, ensuring retention time consistency with reference standards. For novel compounds, elemental analysis and X-ray crystallography may supplement structural validation. Experimental protocols must detail solvent systems, instrument parameters, and calibration standards to ensure reproducibility .
Q. How should researchers design initial in vitro assays to assess Meloside A’s bioactivity?
Begin with cell-based assays (e.g., cytotoxicity, enzyme inhibition) using dose-response curves to establish IC50 values. Include positive and negative controls (e.g., known inhibitors or vehicle-only treatments) to validate assay sensitivity. Use triplicate measurements and statistical tests (e.g., ANOVA) to assess significance. Document cell lines, culture conditions, and compound solubility profiles, as these variables critically influence reproducibility .
Q. What criteria should guide the selection of solvent systems for Meloside A in pharmacokinetic studies?
Prioritize solvents that maintain compound stability and mimic physiological conditions. For in vivo studies, use biocompatible solvents like dimethyl sulfoxide (DMSO) diluted in saline, ensuring final concentrations ≤0.1% to avoid cellular toxicity. For in vitro assays, validate solvent compatibility with assay reagents (e.g., no interference with fluorescence-based readouts). Include solubility data (e.g., logP, polar surface area) in methods sections .
Advanced Research Questions
Q. How can contradictory results in Meloside A’s mechanism of action be systematically resolved?
Contradictions often arise from differences in experimental models (e.g., cell types, species) or assay conditions. Address these by:
- Conducting comparative studies across multiple models (e.g., primary cells vs. immortalized lines).
- Validating target engagement using orthogonal methods (e.g., CRISPR knockdown, affinity chromatography).
- Performing meta-analyses of published data to identify confounding variables (e.g., dosing regimens, metabolite interference). Transparent reporting of negative results and methodological limitations is critical .
Q. What strategies optimize the synthesis of Meloside A derivatives for structure-activity relationship (SAR) studies?
Employ modular synthetic routes (e.g., late-stage functionalization) to efficiently generate analogs. Use computational tools (e.g., molecular docking, DFT calculations) to prioritize substituents likely to enhance target binding. Characterize derivatives using standardized protocols (NMR, HR-MS) and include purity thresholds (≥95%) in publications. For scalability, document yields, reaction conditions, and purification techniques .
Q. How should researchers design longitudinal in vivo studies to evaluate Meloside A’s therapeutic potential?
- Model Selection: Use disease-relevant animal models (e.g., transgenic mice for neurodegenerative studies).
- Dosing: Establish pharmacokinetic/pharmacodynamic (PK/PD) relationships via preliminary dose-ranging studies.
- Endpoints: Include biomarkers (e.g., cytokine levels, imaging data) alongside behavioral assessments.
- Ethics: Adhere to ARRIVE guidelines for reporting animal studies, detailing sample size justifications and randomization methods .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing Meloside A’s dose-response data?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Account for variability via bootstrapping or Bayesian hierarchical models. For high-throughput screens, apply false discovery rate (FDR) corrections. Open-source tools like R/Bioconductor or GraphPad Prism provide reproducible workflows .
Q. How can researchers ensure reproducibility when studying Meloside A’s interactions with protein targets?
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD).
- Controls: Include reference compounds with known binding profiles.
- Data Sharing: Deposit raw datasets (e.g., SPR sensorgrams, ITC thermograms) in public repositories like Zenodo or Figshare .
Addressing Gaps in Existing Literature
Q. What experimental frameworks are suitable for exploring Meloside A’s off-target effects?
Combine proteome-wide approaches (e.g., thermal proteome profiling, chemoproteomics) with transcriptomic analyses (RNA-seq). Validate hits using siRNA knockdown or pharmacological inhibitors. Cross-reference results with databases like ChEMBL or PubChem to identify previously reported off-target interactions .
Q. How should researchers contextualize Meloside A’s efficacy relative to existing therapeutics?
Perform head-to-head comparisons in standardized assays, reporting metrics like therapeutic index (TI) and selectivity ratios. Use systematic review methodologies (PRISMA guidelines) to synthesize preclinical evidence, highlighting species-specific differences and translational challenges .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
